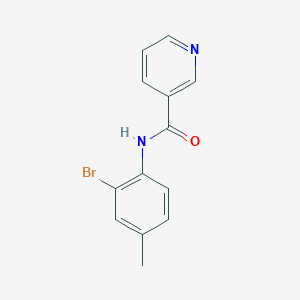

N-(2-bromo-4-methylphenyl)nicotinamide

CAS No.:

Cat. No.: VC14648541

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrN2O |

|---|---|

| Molecular Weight | 291.14 g/mol |

| IUPAC Name | N-(2-bromo-4-methylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H11BrN2O/c1-9-4-5-12(11(14)7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | JMGMEDXFCJNIPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)Br |

Introduction

N-(2-bromo-4-methylphenyl)nicotinamide is a synthetic organic compound characterized by its unique structure, which consists of a nicotinamide backbone linked to a 2-bromo-4-methylphenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a functionalized active pharmaceutical ingredient. The presence of the bromine atom and the methyl group on the phenyl ring contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various research fields .

Synthesis

The synthesis of N-(2-bromo-4-methylphenyl)nicotinamide generally involves several steps, highlighting the importance of optimizing reaction conditions to maximize yield and minimize by-products. The exact synthesis pathway may vary depending on the starting materials and desired purity of the final product.

Biological Effects

Initial studies suggest that N-(2-bromo-4-methylphenyl)nicotinamide may exhibit therapeutic potential, although further investigations are necessary to elucidate its full range of biological effects. Interaction studies involving this compound focus on its binding affinity and kinetics with biological targets, using techniques such as surface plasmon resonance and isothermal titration calorimetry.

Potential Applications

-

Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new therapeutic agents.

-

Organic Synthesis: It serves as a functionalized intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Bromo-4-methylphenyl)nicotinamide | Brominated phenyl with methyl group | Different bromination pattern affecting reactivity |

| N-(2-Bromo-4-nitrophenyl)nicotinamide | Nitro group instead of methyl | Potentially different biological activities due to nitro substitution |

| N-(3-Chloro-4-methylphenyl)nicotinamide | Chlorine instead of bromine | Variation in halogen effects on activity |

N-(2-bromo-4-methylphenyl)nicotinamide stands out due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume